molecular formula C19H22N4 B5967909 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B5967909
M. Wt: 306.4 g/mol
InChI Key: ICAHDNNIDZNULL-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for scientific research.

Future Directions

The future directions for research into pyrazolo[1,5-a]pyrimidines could include the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on this class of compounds .

Preparation Methods

The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves multiple steps. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This intermediate is then further reacted with appropriate reagents to introduce the pyrrolidine moiety and other substituents. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.

    Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and therapeutic potential.

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-13-6-8-16(9-7-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-10-4-5-11-22/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAHDNNIDZNULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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